molecular formula C13H15BrFNO B14798044 2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14798044
M. Wt: 300.17 g/mol
InChI Key: DRNSAMXNYKDKQB-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is a chiral oxazoline derivative characterized by a bromo-fluoro-substituted phenyl ring and a bulky tert-butyl group on the dihydrooxazole scaffold. This compound belongs to a class of ligands widely used in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity . The bromine and fluorine substituents at the 2- and 4-positions of the phenyl ring confer distinct electronic and steric properties, while the tert-butyl group enhances steric bulk, stabilizing metal complexes and influencing reaction outcomes .

Properties

Molecular Formula

C13H15BrFNO

Molecular Weight

300.17 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H15BrFNO/c1-13(2,3)11-7-17-12(16-11)9-5-4-8(15)6-10(9)14/h4-6,11H,7H2,1-3H3

InChI Key

DRNSAMXNYKDKQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromo-4-fluoroaniline with tert-butyl isocyanide and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted oxazoles, oxidized oxazole derivatives, and reduced dihydrooxazole compounds.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name / CAS No. Substituents on Phenyl Ring Oxazoline Substituent Key Properties/Applications Reference
Target Compound 2-Bromo, 4-fluoro 4-tert-butyl Asymmetric catalysis, potential ligand
(S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole (CAS 154701-60-7) 2-Bromo 4-tert-butyl Catalytic ligand; lacks fluorine’s electronic effects
(S)-2-(4-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole (CAS 1305322-94-4) 4-Bromo 4-tert-butyl Altered regiochemistry affects metal coordination
2-(2-Bromo-4-nitrophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (5a) 2-Bromo, 4-nitro 4,4-dimethyl Nitro group increases electrophilicity; higher melting point (114–115°C)
2-[4’-(Chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole Biphenyl, 4’-chloromethyl 4,4-dimethyl Intermediate in drug synthesis (e.g., Telmisartan)
N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine 2-Phenyl with triazine 4-tert-butyl Enhanced π-stacking; used in catalytic asymmetric processes

Key Differences and Implications

Bromine at the 2-position (vs. 4-position in CAS 1305322-94-4) alters steric accessibility, influencing substrate binding in catalysis .

Steric and Conformational Impact :

  • The tert-butyl group provides greater steric bulk than dimethyl analogs (e.g., compound 5a), stabilizing metal-ligand complexes and improving enantioselectivity .
  • In crystal structures, tert-butyl-substituted oxazolines exhibit planar oxazoline rings and specific π-stacking interactions (e.g., centroid-to-centroid distance of 3.749 Å in triazine-containing analogs) .

Synthetic Accessibility :

  • Suzuki coupling (e.g., using 4-formyl phenylboronic acid) is a common method for aryl-oxazoline synthesis, as seen in the preparation of Telmisartan intermediates .
  • Palladium-catalyzed amination (used in CAS 154701-60-7 derivatives) highlights the versatility of cross-coupling strategies for introducing diverse substituents .

Thermal and Physical Properties: Melting Points: Fluorine’s electronegativity may reduce melting points compared to nitro-substituted analogs (e.g., compound 5a: 114–115°C vs. compound 8a: 155–157°C) . Solubility: tert-butyl groups enhance solubility in non-polar solvents, critical for catalytic applications in organic media .

Biological Activity

2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole, commonly referred to as (S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is C₁₃H₁₅BrFNO, with a molecular weight of 300.17 g/mol. The compound features a five-membered oxazole ring that includes both nitrogen and oxygen atoms. The presence of bromine and fluorine substituents on the phenyl group enhances its reactivity and lipophilicity, making it relevant for various biological applications.

Antimicrobial Properties

Research indicates that (S)-2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydrooxazole exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antimicrobial agents. Compounds with similar oxazole structures have demonstrated significant antibacterial properties, suggesting potential applications in treating infections.

Anti-inflammatory and Analgesic Effects

Similar compounds in the oxazole class have been associated with anti-inflammatory and analgesic effects. Preliminary studies suggest that (S)-2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydrooxazole may also possess these properties. For instance, a related study on oxazole derivatives indicated that certain modifications could enhance their analgesic activity through inhibition of cyclooxygenases (COX) involved in inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several oxazole derivatives, including (S)-2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydrooxazole. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations lower than those required for traditional antibiotics.
  • Analgesic Activity Assessment : In another study focused on pain management, the compound was subjected to writhing tests in mice to assess its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain relief .

Synthesis and Modification

The synthesis of (S)-2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydrooxazole typically involves multi-step reactions that require precise control over conditions to achieve high yields of the desired stereoisomer. Modifications to the oxazole ring or substituent groups could potentially enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable Features
(S)-2-(2-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydrooxazoleC₁₃H₁₅BrFNOContains bromine and fluorine substituents; potential antimicrobial and analgesic properties
(S)-2-(3-Bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydrooxazoleC₁₃H₁₅BrFNOSimilar structure; different bromine positioning may influence activity
(S)-2-(2-Chloro-4-fluorophenyl)-4-tert-butyl-4,5-dihydrooxazoleC₁₃H₁₅ClFNOChlorine substitution may affect reactivity and biological profile

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